Pomolic Acid

Description

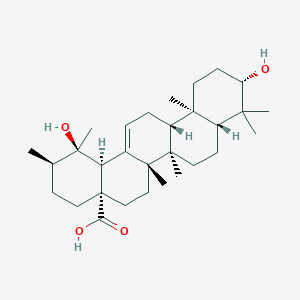

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYPLSBNNGEIS-OPAXANQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930133 | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-91-7 | |

| Record name | Pomolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pomolic Acid: A Comprehensive Technical Guide on its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plant species, notably within the Rosaceae and Lamiaceae families. First isolated from apple peels, this bioactive molecule, also known as benthamic acid, has garnered significant attention for its diverse pharmacological properties, including potent anti-cancer, anti-inflammatory, and anti-HIV activities. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a summary of its key biological activities and associated signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Chemical Properties of this compound

This compound is structurally defined as 3-β,19α-dihydroxy-urs-12-en-28-oic acid. Its pentacyclic structure consists of a 30-carbon skeleton with five six-membered rings, seven methyl groups, a carboxyl group at C17, and hydroxyl groups at C3 and C19. The presence of hydroxyl and carboxyl groups allows for intermolecular hydrogen bonding.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₀H₄₈O₄ | |

| Molecular Weight | ~472.7 g/mol | |

| CAS Number | 13849-91-7 | |

| Appearance | White to off-white powder | |

| Melting Point | 297-299 °C | |

| 272-275 °C | ||

| 301-303 °C | ||

| Boiling Point (Predicted) | 586.2 ± 50.0 °C | |

| pKa (Predicted) | 4.48 ± 0.70 |

Solubility

The solubility of this compound in various solvents is a critical parameter for experimental design.

| Solvent | Solubility | References |

| Water | 0.00396 mg/L @ 25 °C (estimated) | |

| Slightly soluble / Insoluble | ||

| DMSO | 50 mg/mL (105.78 mM) | |

| 60 mg/mL (126.93 mM) | ||

| Soluble | ||

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant sources typically involves extraction followed by chromatographic purification.

Protocol: Microwave-Assisted Extraction (MAE) and Chromatographic Purification

This protocol is adapted from methodologies described for the extraction of triterpenoids from plant material.

-

Preparation of Plant Material: Plant material (e.g., leaves, stems) is dried at a controlled temperature (40-50°C) and ground into a fine powder.

-

Extraction:

-

The powdered material is subjected to microwave-assisted extraction with a suitable solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

A typical procedure involves placing 5.0 g of the powdered material in an extraction vessel with 20 mL of solvent.

-

The mixture is allowed to pre-leach for 10 minutes before microwave irradiation (e.g., 600 W, 65°C, 5 minutes).

-

After extraction, the mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification:

-

The crude extract is further purified using column chromatography.

-

For enhanced separation, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is employed. The mobile phase can consist of a methanol/water solution, with the potential addition of cyclodextrins to improve resolution.

-

Fractions corresponding to the retention time of a this compound standard are collected.

-

The solvent is removed from the collected fractions under vacuum to obtain purified this compound. The purity can be confirmed using techniques like chromatography-mass spectrometry (C-MS).

-

Caption: Workflow for the isolation and purification of this compound.

Synthesis of this compound

Due to the low yield of this compound from natural sources, semi-synthetic approaches from structurally similar, more abundant triterpenoids have been developed.

Protocol: Semi-synthesis from Tormentic Acid

A practical method involves the regioselective acylation of tormentic acid followed by a Saito photochemical reduction. A four-step route starting from tormentic acid has been developed, achieving a yield of 53%. While a full synthetic route has not yet been established, these semi-synthetic methods offer a viable alternative for obtaining larger quantities of this compound for research.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological properties, with its anti-cancer activity being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, including breast, lung, glioblastoma, and leukemia.

Anti-Cancer Mechanisms

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.

Key Targeted Signaling Pathways:

-

NF-κB Pathway: this compound suppresses the NF-κB pathway, which is crucial for cancer cell survival and proliferation.

-

HIF-1α/VEGF Pathway: It inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby suppressing the formation of new blood vessels that supply tumors. This is mediated through the inhibition of p38-MAP

Pomolic Acid: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community due to its diverse pharmacological properties, including notable anti-cancer activities. First isolated from apple peels, this bioactive compound is distributed across various plant families, albeit often in low concentrations. This technical guide provides an in-depth overview of the natural sources and plant origins of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Natural Sources and Plant Origins of this compound

This compound, also known as benthamic acid, was first identified in the peels of apples (Malus domestica)[1][2][3]. Since its initial discovery, it has been isolated from at least 39 plant species spanning 19 families[1][2]. The Rosaceae and Lamiaceae families are particularly rich sources of this compound[1][2][3]. While this compound is widespread, its concentration in most plant materials is relatively low, which presents a challenge for its large-scale extraction and subsequent clinical evaluation[1][2].

Major Plant Families and Species

The following table summarizes the key plant families and species that have been identified as natural sources of this compound.

| Family | Species | Plant Part | Reference |

| Rosaceae | Malus domestica (Apple) | Peels | [1][2][3] |

| Chaenomeles sinensis | Fruit, Roots | [1][2] | |

| Chaenomeles lagenaria | Fruit | [2] | |

| Potentilla neumanniana | Roots, Rhizomes | [1][2] | |

| Potentilla reptans | Roots, Rhizomes | [1][2] | |

| Sanguisorba officinalis | Roots | [4] | |

| Rosa sterilis | [4] | ||

| Agrimonia pilosa | Aerial parts | ||

| Lamiaceae | Ocimum gratissimum | [1][2] | |

| Perilla frutescens | Leaves | [5] | |

| Melissa officinalis | [4] | ||

| Hyptis mutabilis | [4] | ||

| Chrysobalanaceae | Licania pittieri | ||

| Aquifoliaceae | [1][2] | ||

| Styracaceae | [1][2] | ||

| Ebenaceae | Diospyros kaki | [1][2] | |

| Oleaceae | Osmanthus fragrans | [1][2] | |

| Caprifoliaceae | Weigela subsessilis | [1][2] | |

| Rhamnaceae | Ziziphus jujuba | [1][2] | |

| Onagraceae | Chamaenerion angustifolium |

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table presents a summary of the quantitative data available for this compound content in various plant sources.

| Plant Species | Plant Part | Concentration | Reference |

| Potentilla neumanniana | Roots and Rhizomes | 1.63 mg/g | [1][2] |

| Potentilla reptans | Roots and Rhizomes | 0.09 mg/g | [1][2] |

| Chaenomeles sinensis | Fruits | 0.17% - 0.36% | [1][2] |

| Chaenomeles sinensis | Roots | 0.04% | [1][2] |

| Chaenomeles lagenaria | Fruits | 0.10% | [2] |

| Chamaenerion angustifolium | 0.04% (yield) | [6] |

Experimental Protocols

This section outlines generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on commonly employed techniques in phytochemistry and should be optimized based on the specific plant matrix and available laboratory equipment.

Extraction of this compound from Plant Material

The extraction of this compound, a lipophilic compound, is typically achieved using organic solvents.

Objective: To extract crude this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., peels, leaves, roots)

-

Methanol or Ethanol

-

Dichloromethane

-

Hexane

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

Protocol:

-

Pre-treatment: The plant material should be thoroughly dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Defatting (Optional but Recommended): To remove nonpolar constituents like chlorophyll and fats, pre-extract the powdered plant material with a nonpolar solvent such as hexane. This can be done through maceration or using a Soxhlet apparatus.

-

Main Extraction:

-

Maceration: Soak the defatted plant powder in a polar solvent like methanol or a mixture of dichloromethane and methanol (1:1 v/v) for 24-48 hours at room temperature with occasional stirring.

-

Soxhlet Extraction: Place the defatted plant powder in a thimble and perform continuous extraction with methanol or ethanol in a Soxhlet apparatus for several hours until the solvent running through the siphon tube is colorless.

-

-

Filtration and Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound by Column Chromatography

Column chromatography is a standard technique for separating this compound from other compounds in the crude extract based on polarity.

Objective: To isolate and purify this compound from the crude extract.

Materials and Reagents:

-

Crude plant extract

-

Silica gel (for column chromatography)

-

A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed silica gel column.

-

Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This can be done in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.

-

TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by staining.

-

Pooling and Recrystallization: Combine the fractions that contain the pure this compound (as determined by TLC). Evaporate the solvent and further purify the compound by recrystallization from a suitable solvent system (e.g., hexane-diethyl ether) to obtain pure crystals of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantitative analysis of this compound in plant extracts.

Objective: To determine the concentration of this compound in a plant extract.

Materials and Reagents:

-

Plant extract containing this compound

-

This compound standard of known purity

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids for mobile phase modification (e.g., formic acid, acetic acid)

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase HPLC column

Protocol:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions (General Example - Optimization Required):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

A linear gradient from a lower to a higher percentage of Solvent B over a period of 20-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 210-220 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Biological Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in cancer cell proliferation, survival, and apoptosis.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and identification of bioactive compounds like this compound from plant sources.

Caption: General workflow for bioactive compound discovery.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves the activation of a cascade of caspases, leading to programmed cell death.

Caption: this compound-induced intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. foodresearchlab.com [foodresearchlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Effect of this compound Inducing Apoptosis on Doxorubicin-Resistant Human Gastric Carcinoma Cells [gavinpublishers.com]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Pomolic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Data for a Promising Ursane-Type Triterpenoid.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] First isolated from apple peels, this natural compound is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is designed to serve as a valuable resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery. The guide details the proposed enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides a visual representation of the biosynthetic pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the well-established mevalonate (MVA) pathway, which produces the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These five-carbon units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene.[4] From this critical branch point, the pathway proceeds through a series of cyclization and oxidative modifications to yield this compound.

The proposed biosynthetic pathway can be summarized as follows:

-

Cyclization of 2,3-Oxidosqualene: The linear substrate, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by α-amyrin synthase (AAS) to form the pentacyclic triterpenoid skeleton, α-amyrin.[5][6] This step establishes the foundational ursane-type structure.

-

Oxidation at C-28: The methyl group at the C-28 position of α-amyrin is sequentially oxidized to a carboxylic acid. This transformation is catalyzed by a cytochrome P450 monooxygenase (P450) belonging to the CYP716A subfamily .[7][8][9] This oxidation likely proceeds through hydroxyl and aldehyde intermediates, culminating in the formation of ursolic acid .

-

Hydroxylation at C-19α: The final and defining step in this compound biosynthesis is the stereospecific hydroxylation of ursolic acid at the C-19α position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase (P450) , tentatively designated as a ursolic acid 19α-hydroxylase . While the exact enzyme has yet to be definitively characterized, its activity is inferred from the structure of this compound.

The overall logical flow of the this compound biosynthesis pathway is depicted in the following diagram:

Quantitative Data on this compound

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize the reported quantitative data for this compound content in various plant sources.

Table 1: this compound Content in Various Plant Species

| Plant Species | Family | Plant Part | Concentration | Reference |

| Potentilla neumanniana | Rosaceae | Roots and Rhizomes | 1.63 mg/g | [1] |

| Potentilla reptans | Rosaceae | Roots and Rhizomes | 0.09 mg/g | [1] |

| Chaenomeles sinensis | Rosaceae | Fruits | 0.24% | [1] |

| Chaenomeles lagenaria | Rosaceae | Fruits | 0.10% | [1] |

Table 2: this compound Content in Different Prefectures (for Chaenomeles sinensis)

| Prefecture | Plant Part | Concentration Range | Reference |

| Various prefectures in China | Fruits | 0.17% - 0.36% | [1] |

Table 3: this compound Content in Different Tissues (for Chaenomeles sinensis)

| Plant Tissue | Concentration | Reference |

| Fruits | 0.16% | [1] |

| Roots | 0.04% | [1] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Co-expression Analysis

This protocol describes a general workflow for identifying candidate genes involved in this compound biosynthesis using transcriptomic data.

Protocol:

-

Plant Material: Collect tissues from a plant species known to produce this compound. It is advantageous to collect tissues with varying levels of this compound accumulation (e.g., different developmental stages, different organs, or elicited vs. non-elicited tissues).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to obtain transcriptomic data.

-

Transcriptome Assembly and Annotation: Assemble the RNA-Seq reads into a reference transcriptome and annotate the assembled transcripts to identify putative genes, particularly focusing on enzyme families known to be involved in triterpenoid biosynthesis, such as oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs).

-

Co-expression Network Analysis: Utilize tools like Weighted Gene Co-expression Network Analysis (WGCNA) to identify modules of genes that are highly co-expressed across the different samples.

-

Candidate Gene Selection: Identify the gene module that contains known triterpenoid biosynthesis genes (e.g., α-amyrin synthase). Genes within this module, especially those annotated as P450s or UGTs, are strong candidates for being involved in the this compound pathway.

Heterologous Expression and in vivo Characterization of Candidate Enzymes

This protocol details the expression of candidate P450 enzymes in a yeast system engineered to produce the precursor, α-amyrin or ursolic acid.

Protocol:

-

Yeast Strain: Utilize a Saccharomyces cerevisiae strain engineered to produce α-amyrin or ursolic acid. This can be achieved by expressing the genes for the upstream pathway, including a truncated HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (FPPS), squalene synthase (SQS), squalene epoxidase (SQE), and α-amyrin synthase (AAS). For testing the final hydroxylation step, a strain producing ursolic acid would be required, which would also express the C-28 oxidase (e.g., a CYP716A family member).

-

Vector Construction: Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for optimal activity.

-

Yeast Transformation: Transform the engineered yeast strain with the expression vector containing the candidate P450 gene.

-

Cultivation and Induction: Grow the transformed yeast in an appropriate selective medium. Once the culture reaches a suitable density, induce the expression of the candidate P450 by adding galactose to the medium.

-

Metabolite Extraction: After a period of induction (e.g., 48-72 hours), harvest the yeast cells. Extract the triterpenoids from the cell pellet and the culture medium using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). Compare the metabolite profile of the yeast expressing the candidate P450 with a control strain (e.g., expressing an empty vector) to identify the product of the enzymatic reaction.

In vitro Enzyme Assays

This protocol describes a general method for assaying the activity of a purified candidate cytochrome P450 enzyme.

Protocol:

-

Enzyme Preparation: Express the candidate P450 and its corresponding CPR as recombinant proteins, for example, in E. coli or insect cells, and purify them. For membrane-bound P450s, microsomes prepared from the expression host can be used.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Purified P450 enzyme or microsomes

-

Purified CPR (if not using microsomes that contain it)

-

Substrate (e.g., ursolic acid) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.

-

-

Reaction Initiation and Incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding NADPH or the NADPH regenerating system. Incubate for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.

-

Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS to identify and quantify the product (this compound).

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through key intermediates such as α-amyrin and ursolic acid. While the enzymes responsible for the initial steps are relatively well-characterized, the specific cytochrome P450 monooxygenase that catalyzes the final C-19α hydroxylation to form this compound remains to be definitively identified. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and other unknown steps in the pathway. Further research, leveraging techniques such as co-expression analysis, heterologous expression, and in vitro enzyme assays, will be crucial for the complete elucidation of the this compound biosynthetic pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable bioactive compound.

References

- 1. Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Characterization of an ursane triterpenoid from centella asiatica with growth inhibitory activity against spilarctia obliqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

Pomolic Acid: A Technical Guide to its Molecular Structure, Properties, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plant species, notably in the Rosaceae and Lamiaceae families. First isolated from apple peels, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-metastatic properties. This technical guide provides an in-depth analysis of the molecular structure and functional groups of this compound. It summarizes key physicochemical properties, details experimental protocols for its isolation and bioactivity assessment, and elucidates its mechanism of action through a detailed examination of the signaling pathways it modulates, particularly in the context of cancer biology. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Molecular Structure and Functional Groups

This compound, also known as benthamic acid or by its IUPAC name 3-β,19α-dihydroxy-urs-12-en-28-oic acid, is characterized by a complex and highly stereospecific molecular architecture.[1][2]

1.1. Core Structure

The foundational structure of this compound is a 30-carbon pentacyclic triterpenoid skeleton of the ursane type.[1][3] This consists of five fused six-membered rings, designated A, B, C, D, and E, forming a rigid, non-aromatic framework.[1][2] A key feature of the ursane skeleton is the presence of a double bond between carbon 12 and carbon 13 (urs-12-ene) within the C-ring.[4]

1.2. Key Functional Groups

The biological activity and physicochemical properties of this compound are largely dictated by its specific functional groups, which provide sites for hydrogen bonding, polar interactions, and potential chemical modification.

-

Carboxylic Acid (-COOH): A carboxylic acid group is located at position C-17 on the E-ring.[1][2] This group is acidic and is typically ionized at physiological pH, contributing to the molecule's ability to interact with biological targets.

-

Hydroxyl Groups (-OH): this compound possesses two hydroxyl groups:

-

A secondary alcohol at the C-3 position on the A-ring, with a β-stereochemical configuration.[1][5]

-

A tertiary alcohol at the C-19 position on the E-ring, with an α-stereochemical configuration.[1][5] These hydroxyl groups are crucial for forming hydrogen bonds and contribute to the molecule's polarity.[1]

-

-

Methyl Groups (-CH₃): There are seven methyl groups attached to the core skeleton at positions C-4 (two groups), C-8, C-10, C-14, C-19, and C-20.[1][2] These nonpolar groups contribute to the lipophilicity of the molecule.

The presence of both hydrophilic (carboxyl, hydroxyl) and lipophilic (triterpenoid skeleton, methyl groups) regions makes this compound an amphipathic molecule.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis. The following table summarizes key quantitative data for the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [1][4][6][7] |

| Molecular Weight | 472.70 g/mol | [1][6][7] |

| IUPAC Name | (3β,19α)-3,19-Dihydroxyurs-12-en-28-oic acid | [1][2][8] |

| Synonyms | Benthamic acid, Randialic acid A | [1][3][4][5] |

| CAS Number | 13849-91-7 | [6] |

| Physical Form | Solid | [9] |

| Melting Point | 272-275 °C | [2] |

| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane. | [6] |

| Predicted pKa (Acidic) | 4.64 | [5] |

| Predicted logP | 5.34 - 5.9 | [5] |

Note: Spectroscopic data such as specific ¹H-NMR, ¹³C-NMR, IR, and specific rotation values are essential for unequivocal structure confirmation but are dispersed throughout the literature. Researchers should consult primary research articles for detailed spectral assignments when performing characterization.

Biological Activity and Signaling Pathways

This compound has been extensively studied for its anti-cancer properties, particularly in breast cancer models. Its mechanism of action involves the modulation of critical signaling pathways that control cell growth, metastasis, and survival.

3.1. Inhibition of the CXCR4/ERK/NF-κB Signaling Axis

A primary mechanism by which this compound inhibits breast cancer metastasis is through the downregulation of the chemokine receptor CXCR4.[3] The binding of the ligand CXCL12 to CXCR4 activates downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways, which promote cell invasion and proliferation.[1][6][10]

This compound disrupts this process at a transcriptional level.[1][10] It reduces the mRNA expression of CXCR4 and HER2, a receptor tyrosine kinase often overexpressed in aggressive breast cancers.[1][10] This leads to a subsequent reduction in the phosphorylation (activation) of ERK and inhibits the activation of the transcription factor NF-κB.[1][10] The overall effect is a significant decrease in the invasive potential of cancer cells.[3]

Below is a diagram illustrating the inhibitory effect of this compound on this signaling cascade.

3.2. Modulation of mTOR Signaling

This compound also exerts anti-angiogenic and anti-proliferative effects by targeting the mTOR (mammalian target of rapamycin) signaling cascade. It has been shown to suppress the phosphorylation of both p38-MAPK and mTOR, which in turn inhibits the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[11] Furthermore, this compound can activate AMP-activated protein kinase (AMPK), a cellular energy sensor, which subsequently inhibits mTOR and its downstream effectors involved in protein synthesis, such as p70S6K and 4EBP1.[2]

Experimental Protocols

This section provides representative methodologies for the isolation and biological evaluation of this compound.

4.1. Extraction and Isolation of this compound

The following protocol is a generalized workflow for the extraction and purification of this compound from plant material, based on common phytochemical practices.

4.2. Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3][7]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of MTT solvent (e.g., a solution of 10% SDS in 0.01 M HCl, or acidified isopropanol) to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5][7]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a structurally complex pentacyclic triterpenoid with a well-defined set of functional groups that drive its significant biological activities. Its ability to modulate multiple critical signaling pathways, including the CXCR4/ERK and mTOR cascades, underscores its potential as a lead compound in the development of novel therapeutics, particularly for cancer. The methodologies outlined in this guide provide a framework for the consistent isolation and evaluation of this compound, facilitating further research into its pharmacological potential and mechanism of action. Future studies should focus on completing the detailed spectroscopic characterization, exploring its efficacy in in-vivo models, and investigating potential synergistic effects with existing chemotherapeutic agents.

References

- 1. This compound inhibits metastasis of HER2 overexpressing breast cancer cells through inactivation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer properties of this compound-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Invasion of Breast Cancer Cells Through the Suppression of CXC Chemokine Receptor Type 4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the mTORC1/NF-κB Axis Alters Amino Acid Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound suppresses HIF1α/VEGF-mediated angiogenesis by targeting p38-MAPK and mTOR signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Pomolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth history of the discovery and isolation of this compound, detailing the seminal moments of its identification and the evolution of extraction and purification methodologies. It serves as a comprehensive resource for researchers, offering detailed experimental protocols, quantitative data, and a visualization of the key experimental workflow.

Introduction

This compound (3β,19α-dihydroxy-urs-12-en-28-oic acid), also known as benthamic acid, is a naturally occurring pentacyclic triterpenoid with the chemical formula C30H48O4.[1] First identified in the mid-1960s, it has since been isolated from a variety of plant sources and has been the subject of numerous preclinical studies. Its promising biological activities, ranging from anti-inflammatory to potent anti-cancer effects, have positioned it as a molecule of interest for drug development. This guide traces the history of its discovery and provides a technical overview of its isolation and characterization.

The Initial Discovery and Identification

The first reported isolation of this compound is credited to C. H. Brieskorn and H. Wunderer in 1967, who successfully isolated the compound from the peels of apples (Malus domestica)[2][3]. Their work, published in the Archiv der Pharmazie, identified the structure of this compound as 3β,19α-dihydroxy-urs-12-en-28-oic acid through chemical and physical methods.

Concurrently, during the mid-1960s, researchers investigating the constituents of Sanguisorba officinalis (Great Burnet) identified a triterpenoid aglycone from its saponins.[4] Initially, this compound was mistakenly identified as tormentosolic acid. However, it was later demonstrated that the true aglycone was in fact this compound, and tormentosolic acid was an artifact of the chemical procedures used.[4] This dual discovery from two distinct plant sources solidified the existence and structure of this novel triterpenoid.

Natural Sources of this compound

Following its initial discovery, this compound has been identified in a wide array of plant species. It is now known to be present in at least 39 species across 19 plant families.[1] The families Rosaceae and Lamiaceae are particularly rich in species containing this compound.[1][5] Despite its widespread distribution, the concentration of this compound in most natural sources is relatively low.[1]

Table 1: Notable Plant Sources of this compound

| Plant Family | Species | Plant Part |

| Rosaceae | Malus domestica (Apple) | Peels |

| Rosaceae | Sanguisorba officinalis (Great Burnet) | Roots |

| Lamiaceae | Salvia officinalis (Sage) | - |

| Ebenaceae | Diospyros kaki (Persimmon) | - |

| Rhamnaceae | Ziziphus jujuba (Jujube) | - |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound have evolved from classical phytochemical techniques to more advanced chromatographic and extraction methods. Below are detailed protocols representative of both historical and modern approaches.

Classical Isolation from Apple Peels (Reconstructed from Historical Accounts)

Experimental Workflow: Classical Isolation

Caption: Classical isolation workflow for this compound.

Methodology:

-

Extraction: Dried and powdered apple peels are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Defatting: The crude extract is often partitioned with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.

-

Chromatographic Separation: The defatted extract is then subjected to column chromatography on a silica gel stationary phase.

-

Elution: The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing pure or enriched this compound are combined and further purified by recrystallization from a suitable solvent system to yield crystalline this compound.

Modern Ultrasound-Assisted Extraction from Apple Pomace

More contemporary methods utilize advanced techniques to improve efficiency and yield. Ultrasound-assisted extraction (UAE) is a common approach.

Methodology:

-

Sample Preparation: Dried apple pomace is finely ground to a powder.

-

Ultrasonic Extraction: The powdered pomace is suspended in a solvent of moderate polarity, such as 70% aqueous ethanol, ethyl acetate, or dimethylcarbonate. The suspension is then subjected to ultrasonication for a defined period (e.g., up to 3 hours).

-

Fractionation: The extract is first separated into acidic and neutral fractions. This can be achieved by liquid-liquid extraction with a basic aqueous solution to extract the acidic components, which are then recovered by acidification and re-extraction into an organic solvent.

-

Selective Extraction: The acidic fraction is then subjected to selective extraction with a series of solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to further fractionate the components.

-

Purification: The fraction enriched with this compound is then purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Table 2: Quantitative Data from Modern Extraction of this compound from Apple Pomace

| Extraction Solvent | This compound Content in Extract (%) |

| Ethyl Acetate | 13.7 |

| Dimethylcarbonate | 9.5 |

| Ethanol | 4.6 |

Data adapted from a 2023 study on quantitative determination of this compound in apple pomace.

Structural Elucidation and Characterization

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Biological Activity and Signaling Pathways

The first investigations into the biological effects of this compound began in 1989 with studies on its antibacterial properties.[4] Since then, a significant body of research has focused on its anti-cancer activities. This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways modulated by this compound.

Experimental Protocol: Analysis of Signaling Pathways by Western Blot

A common method to investigate the effect of this compound on these pathways is through Western blotting to detect changes in the phosphorylation status of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound for specific time periods.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-mTOR, total mTOR).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound treatment.

Conclusion

The journey of this compound from its initial discovery in apple peels and Sanguisorba officinalis to its current status as a promising anti-cancer agent is a testament to the importance of natural product research. The development of more efficient extraction and purification techniques has made this compound more accessible for in-depth biological investigation. This guide provides a foundational understanding of the history and key methodologies associated with this compound, serving as a valuable resource for researchers aiming to further explore its therapeutic potential.

References

- 1. Triterpenoids isolated from apple peels have potent antiproliferative activity and may be partially responsible for apple's anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Über den chemischen Aufbau der Apfelschale, IV. Pomol‐ und Pomonsäure | Semantic Scholar [semanticscholar.org]

- 4. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of Pomolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in the scientific community.[1][2][3] First isolated from apple peels, this natural compound is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2][3] Extensive research has unveiled a broad spectrum of pharmacological properties, with its anti-cancer activities being the most prominently studied.[1][2] This technical guide provides an in-depth overview of the key biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and emerging antidiabetic potential. It is designed to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the intricate signaling pathways modulated by this promising therapeutic agent.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including but not limited to breast, lung, ovarian, prostate, leukemia, and glioma cells.[2] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of metastasis and angiogenesis, and modulation of key signaling pathways.[2]

Quantitative Anticancer Data

The efficacy of this compound as an anticancer agent has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

| Cell Line | Cancer Type | IC50/GI50 (µM) | Exposure Time (h) | Reference |

| SK-MEL-28 | Melanoma | 3.0 (HIF-1α inh.) | Not Specified | [2] |

| SK-MEL-28 | Melanoma | 1.0 (NF-κB inh.) | Not Specified | [2] |

| A549 | Lung | 10 (HIF-1α inh.) | Not Specified | [2] |

| A549 | Lung | 3.6 (NF-κB inh.) | Not Specified | [2] |

| A549 | Lung | 5.6 | Not Specified | [2] |

| A549 | Lung | 10 | Not Specified | [4][5] |

| U-373 MG | Glioblastoma | 6.3 (HIF-1α inh.) | Not Specified | [2] |

| U-373 MG | Glioblastoma | 2.5 (NF-κB inh.) | Not Specified | [2] |

| SK-OV-3 | Ovarian | 3.7 (in combo w/ cisplatin) | Not Specified | [2] |

| MK-1 | Squamous | 55 (GI50) | Not Specified | [2] |

| HeLa | Cervical | 59 (GI50) | Not Specified | [2] |

| B16F10 | Melanoma | 29 (GI50) | Not Specified | [2] |

| THP-1 | Leukemia | 3.2 | Not Specified | [2] |

| HT-29 | Colon | 9.7 µg/mL | 24 | [6] |

| HT-29 | Colon | 7.6 µg/mL | 48 | [6] |

| HT-29 | Colon | 8.8 µg/mL | 72 | [6] |

| Normal BEAS-2B | Lung (Non-cancerous) | 80 | Not Specified | [4][5] |

Signaling Pathways in Cancer

This compound exerts its anticancer effects by modulating a complex network of signaling pathways, primarily leading to programmed cell death (apoptosis and ferroptosis) and inhibiting cell proliferation and metastasis.

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In the intrinsic pathway, it induces the loss of mitochondrial membrane potential, leading to the activation of caspase-9 and subsequently caspase-3.[7] This is often accompanied by an increased Bax/Bcl-2 ratio.[6] In the extrinsic pathway, this compound can upregulate death receptors, leading to the activation of caspase-8.[1]

Recent studies have indicated that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death, in non-small cell lung cancer cells.[2][3][8] This process is characterized by the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides.[2][8]

This compound has been shown to suppress key processes in cancer progression, including metastasis and angiogenesis. It inhibits the expression of CXC chemokine receptor type 4 (CXCR4), matrix metalloproteinase-9 (MMP-9), and focal adhesion kinase (FAK).[2] Furthermore, it blocks signaling pathways such as NF-κB/ERK/mTOR and targets p38-MAPK and mTOR signaling, which are crucial for cancer cell invasion and the formation of new blood vessels.[2][9]

Experimental Protocols: Anticancer Assays

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 12-24 hours.[6]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5 to 20 µg/mL) and a vehicle control (e.g., 0.1% DMSO) for desired time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][11]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This method is used to study cell migration in vitro.[5][9]

-

Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

| Assay/Model | Effect | This compound Concentration/Dose | Result | Reference |

| Carrageenan-induced paw edema (mice) | Reduction of edema | Not Specified | Significant reduction | [13][14] |

| In vivo cytokine production (mice) | Inhibition of IL-1β production | Not Specified | 39% inhibition | [13][14] |

| Human Polymorphonuclear (PMN) cells | Induction of apoptosis | 100 µM | 42% increase in apoptotic cells | [13][14] |

| Human Polymorphonuclear (PMN) cells | Induction of apoptosis | 200 µM | 71% increase in apoptotic cells | [13][14] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway, a key regulator of inflammation.[2] By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][14]

-

Animals: Use mice or rats of a specific strain and weight.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Treatment: Administer this compound or a reference drug (e.g., indomethacin) intraperitoneally or orally at a specific time before inducing inflammation. A control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antidiabetic Activity

The antidiabetic potential of this compound is a growing area of research, although specific quantitative data and detailed mechanistic studies are still limited compared to its other biological activities. Pentacyclic triterpenoids, as a class, are known to possess antidiabetic properties.[2]

Potential Mechanisms of Antidiabetic Action

Based on studies of structurally related compounds like ursolic acid, the potential antidiabetic mechanisms of this compound may include:

-

Inhibition of α-glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and reduce postprandial hyperglycemia.

-

Enhancement of Glucose Uptake: this compound may promote glucose uptake in peripheral tissues like adipocytes and muscle cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.

-

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme that inactivates incretin hormones, which are involved in insulin secretion. Inhibition of DPP-IV can enhance insulin release and improve glucose homeostasis.

Experimental Protocols for Antidiabetic Assays

-

Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the enzyme, and various concentrations of this compound or a standard inhibitor (e.g., acarbose).

-

Incubation: Pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Reaction Initiation and Termination: Start the reaction by adding pNPG and stop it after a specific time by adding a solution like sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 400-405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Culture: Use a suitable adipocyte cell line, such as 3T3-L1.

-

Cell Differentiation: Differentiate pre-adipocytes into mature adipocytes.

-

Treatment: Treat the mature adipocytes with this compound at various concentrations in the presence or absence of insulin.

-

Glucose Uptake Measurement: Use a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., 2-deoxy-D-[3H]glucose) to measure glucose uptake.

-

Data Analysis: Quantify the amount of glucose taken up by the cells and compare it to the control group.

-

Induction of Diabetes: Induce diabetes in rodents (mice or rats) by injecting streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.

-

Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.

-

Treatment: Administer this compound or a standard antidiabetic drug (e.g., metformin) to the diabetic animals for a specific period.

-

Monitoring: Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose tolerance.

-

Biochemical and Histopathological Analysis: Collect blood and tissue samples for biochemical analysis (e.g., insulin levels, lipid profile) and histopathological examination of the pancreas.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of biological activities, most notably its potent anticancer and anti-inflammatory effects. The mechanisms underlying these activities are being progressively elucidated, revealing a complex interplay of signaling pathways. While its antidiabetic potential is suggested by its chemical class, this remains a nascent area of investigation requiring more focused research to establish its efficacy and mechanisms of action.

Future research should aim to:

-

Conduct more in-depth studies to quantify the antidiabetic effects of this compound and elucidate the specific molecular targets.

-

Perform comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

-

Explore the synergistic potential of this compound with existing therapeutic agents to enhance their efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and highlighting the exciting avenues for future exploration of this versatile natural product.

References

- 1. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of (Poly)phenols on Lipid and Glucose Metabolisms in 3T3-L1 Adipocytes: an Integrated Analysis of Mechanistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]

- 12. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arachidonic acid stimulates glucose uptake in 3T3-L1 adipocytes by increasing GLUT1 and GLUT4 levels at the plasma membrane. Evidence for involvement of lipoxygenase metabolites and peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.ul.ie [pure.ul.ie]

Pomolic Acid: A Pentacyclic Triterpenoid with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pomolic acid, a naturally occurring ursane-type pentacyclic triterpenoid, has emerged as a compound of significant interest in oncological research. First isolated from apple peels, it is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its role in modulating critical cellular signaling pathways implicated in cancer progression. Extensive quantitative data from preclinical studies are presented in tabular format to facilitate comparative analysis. Furthermore, detailed protocols for key experimental assays and visual representations of signaling pathways are provided to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound (3β,19α-dihydroxy-urs-12-en-28-oic acid), also known as benthamic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄.[2] Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene.[3] The ursane scaffold of this compound is characterized by a five-ring carbon skeleton.[1][2] Its structure features hydroxyl groups at positions C-3 and C-19, and a carboxyl group at C-28, which contribute to its biological activity.[1]

Pentacyclic triterpenoids, as a class, are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] However, it is the potent anti-cancer activity of this compound that has garnered the most significant scientific attention.[1][2]

Anti-Cancer Activity and Molecular Targets

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines, including those of the breast, lung, leukemia, melanoma, and glioblastoma.[1][2][3] Its multi-faceted mechanism of action involves the induction of apoptosis, inhibition of metastasis, and modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] this compound has been shown to:

-

Activate Caspases: It triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), which are central to the apoptotic cascade.[1][3][4]

-

Modulate Bcl-2 Family Proteins: It influences the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[3]

-

Induce DNA Fragmentation: Treatment with this compound leads to the fragmentation of nuclear DNA, a hallmark of apoptosis.[3][4]

-

Generate Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which can trigger mitochondrial-dependent apoptosis.[4]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has been shown to inhibit several key processes involved in metastasis:

-

Suppression of Cell Migration and Invasion: It can inhibit the migration and invasion of cancer cells, as demonstrated in various in vitro assays.[1][5]

-

Downregulation of CXCR4: this compound downregulates the expression of the chemokine receptor CXCR4, which plays a crucial role in the metastasis of breast cancer cells.[1][5]

-

Inhibition of Matrix Metalloproteinases (MMPs): It can suppress the expression of MMPs, such as MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]

Modulation of Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of NF-κB activation, thereby suppressing the expression of NF-κB target genes involved in cell proliferation and survival.[1][5]

Caption: this compound inhibits the NF-κB signaling pathway.

ERK/mTOR Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways are central to regulating cell growth, proliferation, and survival. This compound has been demonstrated to block the NF-κB/ERK/mTOR signaling cascades in breast cancer cells.[1] It also inhibits the phosphorylation of ERK in HER2-overexpressing breast cancer cells.[6]

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. clyte.tech [clyte.tech]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Pomolic Acid: A Technical Guide on In Vivo Efficacy and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] First isolated from apple peels, this natural compound is found in various plant species, notably within the Rosaceae and Lamiaceae families.[1] Extensive in vitro research has highlighted its potential as an anti-cancer agent, with demonstrated cytotoxic effects against a range of cancer cell lines including breast, lung, ovarian, and prostate cancers, as well as leukemia and glioma.[1][2][3][4][5][6][7] The primary mechanisms of its anti-neoplastic action involve the induction of apoptosis, inhibition of tumor cell proliferation, and suppression of metastasis.[1][2] Despite the wealth of in vitro data, a comprehensive understanding of its in vivo efficacy and, critically, its safety and toxicity profile, remains less well-defined. This technical guide synthesizes the available in vivo studies and toxicity data for this compound, presenting it in a clear and accessible format to aid researchers and professionals in the field of drug development.

In Vivo Studies

The in vivo investigation of this compound is still in its nascent stages, with a limited number of studies exploring its therapeutic potential in animal models. The existing research primarily focuses on its anti-fibrotic and cardiovascular effects.

Table 1: Summary of In Vivo Studies on this compound

| Study Focus | Animal Model | Dosage & Administration | Key Findings | Reference |

| Renal Fibrosis | Mice (Unilateral Ureteral Obstruction Model) | Not specified in abstract | Reduced renal fibrosis, suppressed collagen and extracellular matrix accumulation. | [8] |

| Hypotensive Effects | Rats | Not specified in abstract | Demonstrated hypotensive effects. | [9][10] |

| Pharmacokinetics | Rats | Oral administration | Pharmacokinetic profile of purified PA and extracts of Sanguisorba officinalis were evaluated. | [8] |

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

-

Renal Fibrosis Model:

-

Animal Model: The study utilized a murine model of renal fibrosis induced by unilateral ureteral obstruction (UUO). This is a common and well-characterized model for studying the progression of renal interstitial fibrosis.

-

Intervention: While the specific dosage was not detailed in the available abstract, the study reports that this compound was administered to the UUO mice.[8]

-

Outcome Measures: The primary outcomes assessed were the extent of renal fibrosis, which was likely evaluated through histological analysis of kidney tissue (e.g., Masson's trichrome staining). Additionally, the expression of key fibrosis markers such as cadherin, α-smooth muscle actin (α-SMA), collagen, and other extracellular matrix components were likely quantified using techniques like immunohistochemistry, Western blotting, or quantitative PCR.[8]

-

-

Hypotensive and Vasorelaxant Effects (Ex Vivo):

-

Model: The vasorelaxant properties of this compound were investigated using isolated rat aortic rings pre-contracted with norepinephrine.[9]

-

Methodology: The aortic rings were mounted in an organ bath system to measure isometric tension. The ability of this compound to induce relaxation in the pre-contracted rings was assessed in a concentration-dependent manner. To elucidate the mechanism of action, the experiments were repeated in the presence of various inhibitors, including L-NAME (an inhibitor of nitric oxide synthase), methylene blue (a guanylate cyclase inhibitor), glibenclamide (an ATP-sensitive potassium channel blocker), indomethacin (a cyclooxygenase inhibitor), atropine (a muscarinic receptor antagonist), propranolol (a beta-adrenergic receptor antagonist), and suramin (a purinergic receptor antagonist).[9]

-